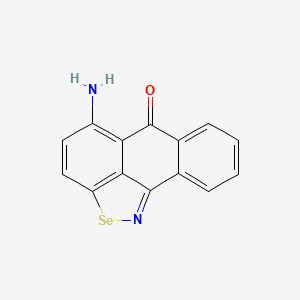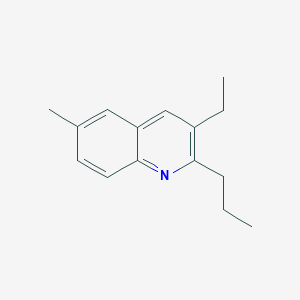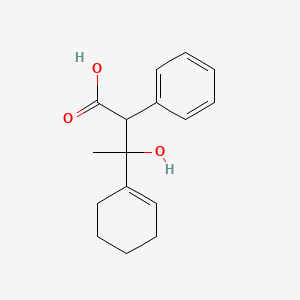![molecular formula C18H20BrNO B14742247 (E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine CAS No. 5219-53-4](/img/structure/B14742247.png)
(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a bromophenyl group and a pentyloxyphenyl group connected through a methanimine linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine typically involves the condensation of 4-bromoaniline with 4-pentyloxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine linkage, and the product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
4-Bromophenethyl alcohol: Used in the synthesis of various organic compounds.
Uniqueness
(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine is unique due to its specific structural features, such as the presence of both bromophenyl and pentyloxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
5219-53-4 |
|---|---|
分子式 |
C18H20BrNO |
分子量 |
346.3 g/mol |
IUPAC名 |
N-(4-bromophenyl)-1-(4-pentoxyphenyl)methanimine |
InChI |
InChI=1S/C18H20BrNO/c1-2-3-4-13-21-18-11-5-15(6-12-18)14-20-17-9-7-16(19)8-10-17/h5-12,14H,2-4,13H2,1H3 |
InChIキー |
ZLTQJTWXHITSPS-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



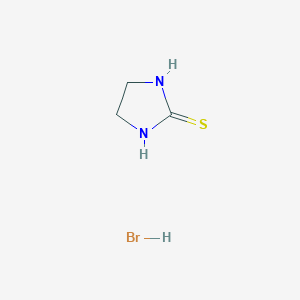
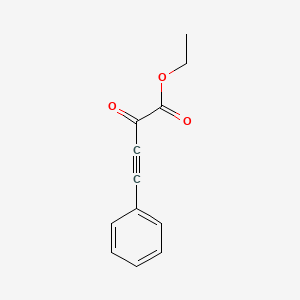
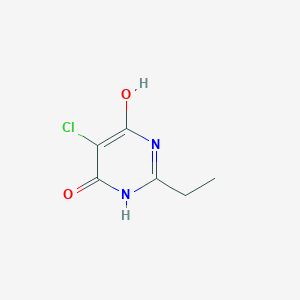
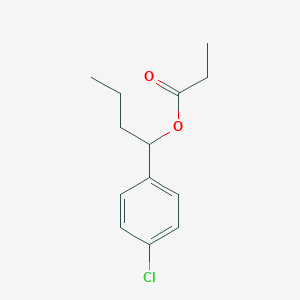
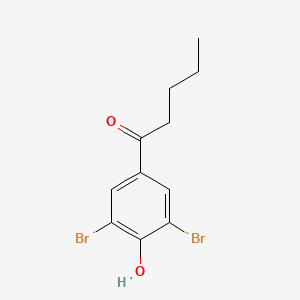



![[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile](/img/structure/B14742236.png)
